molecular formula C25H14N2O3 B2419150 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione CAS No. 108223-27-4

1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione

Cat. No.: B2419150
CAS No.: 108223-27-4
M. Wt: 390.398
InChI Key: FYGWGJUEGMIZJK-UHFFFAOYSA-N
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Description

Indoloisoquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure that includes an indole and an isoquinoline ring .


Synthesis Analysis

The synthesis of similar compounds, such as indolo[2,1-a]isoquinoline derivatives, has been achieved through various methods, including radical cyclization processes . These methods often involve the use of catalysts and specific reagents .


Molecular Structure Analysis

The molecular structure of indoloisoquinoline derivatives is characterized by a tetracyclic core, which includes an indole and an isoquinoline ring . The exact structure can vary depending on the specific substituents attached to this core .


Chemical Reactions Analysis

Indoloisoquinoline derivatives can undergo various chemical reactions, depending on their specific structure and the conditions used . For example, they have been found to exhibit α-glucosidase inhibitory effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of indoloisoquinoline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the presence and nature of substituents on the core structure, as well as the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Compound Synthesis : Research has focused on synthesizing new compounds linked to indoloisoquinoline, demonstrating antimicrobial and antioxidant activities. For example, the creation of [10-substituted 6H, 7H-indolo[2,3-c]isoquinolin-5-one-6-yl]carbohydrazides and their derivatives showed significant inhibition against various fungi and bacteria, along with good radical scavenging activity (Saundane, Verma, & Vijaykumar, 2013).

  • Antioxidant and Anticancer Properties : Compounds synthesized from indoloisoquinoline, when linked with berberine, exhibited notable antioxidant and anticancer properties. This demonstrates the potential for creating novel therapeutics based on the indoloisoquinoline scaffold (Mistry, Keum, & Kim, 2016).

  • Fluorescence Properties : Certain indoloisoquinoline derivatives exhibit solid-state fluorescence, highlighting their potential for use in material science applications, such as organic light-emitting diodes (OLEDs) or sensors (Morimoto, Hirano, Satoh, & Miura, 2010).

  • Synthetic Methodologies : Innovative synthetic methods have been developed to create indoloisoquinoline derivatives, including transformations involving C-H and N-H bond cleavages using air as the oxidant. This opens new avenues for the efficient production of polycyclic compounds with potential biological and material applications (Morimoto et al., 2010).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with indoloisoquinoline derivatives can depend on many factors, including the specific compound and its biological activity. Some derivatives have been found to exhibit cytotoxic effects against certain cancer cell lines .

Future Directions

Given the potential biological activities of indoloisoquinoline derivatives, future research could focus on exploring new synthetic methods, studying their mechanisms of action, and evaluating their therapeutic potential .

Properties

IUPAC Name

6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGWGJUEGMIZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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